molecular formula C11H17N3O3S2 B2432242 Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392317-71-4

Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No. B2432242
CAS RN: 392317-71-4
M. Wt: 303.4
InChI Key: BBDCLKCIFQATOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Synthesis and Evaluation of Derivatives

Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate and its derivatives have been synthesized for various scientific applications. For instance, El-Sayed et al. (2015) explored the synthesis of heterocyclic compounds derived from 2-Cyano-N-(5-pentadecyl-1,3,4-thiadiazol-2-yl)acetamide, which led to the development of compounds with different heterocyclic rings such as coumarin, pyrazole, thiazole, and others. These compounds showed potential as nonionic surface active agents with antimicrobial activities (El-Sayed, Shaldom, & Al Mazrouee, 2015).

Cytotoxic Agents

In the field of cancer research, Almasirad et al. (2016) designed and synthesized a series of 1,3,4-thiadiazole derivatives as potential cytotoxic agents. They evaluated these compounds against various human tumor cell lines, finding that some derivatives exhibited significant inhibitory effects, suggesting their potential in cancer treatment (Almasirad et al., 2016).

α-Glucosidase Inhibitors

Saeedi et al. (2020) focused on the development of α-glucosidase inhibitors, a key target in the treatment of type 2 diabetes. They synthesized a series of 5-arylisoxazole-1,3,4-thiadiazole hybrids, demonstrating that these compounds possess significant α-glucosidase inhibitory activity. This study highlights the potential of these derivatives in anti-diabetic drug discovery (Saeedi et al., 2020).

Glutaminase Inhibitors

Research by Shukla et al. (2012) involved the synthesis and pharmacological evaluation of BPTES analogs, including compounds related to Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate, as glutaminase inhibitors. These compounds showed promise in inhibiting the growth of certain cancer cells, indicating their potential in cancer therapy (Shukla et al., 2012).

properties

IUPAC Name

ethyl 2-[[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S2/c1-3-5-6-8(15)12-10-13-14-11(19-10)18-7-9(16)17-4-2/h3-7H2,1-2H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDCLKCIFQATOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)SCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.